3-Bromo-5-fluoro-4-formylbenzonitrile
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Overview
Description
3-Bromo-5-fluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO. It is a derivative of benzonitrile, featuring bromine, fluorine, and formyl functional groups. This compound is utilized in various chemical reactions and serves as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-formylbenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 3-bromo-5-fluorobenzonitrile with a formylating agent under controlled conditions. For instance, a solution of 3-bromo-5-fluorobenzonitrile in dry tetrahydrofuran (THF) is cooled to 0°C, followed by the addition of isopropylmagnesium chloride (iPrMgCl) in THF. The mixture is stirred at 0°C for 15 minutes and then at ambient temperature for 1 hour .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Conversion to 3-bromo-5-fluoro-4-carboxybenzonitrile.
Reduction: Formation of 3-bromo-5-fluoro-4-hydroxybenzonitrile.
Scientific Research Applications
3-Bromo-5-fluoro-4-formylbenzonitrile is used in scientific research for:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The formyl group can participate in nucleophilic addition reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain reactions.
3-Formylbenzonitrile: Lacks the bromine and fluorine atoms, affecting its chemical properties and reactivity.
3-Bromo-5-fluorobenzonitrile: Similar structure but without the formyl group, leading to different reactivity and applications
Properties
IUPAC Name |
3-bromo-5-fluoro-4-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHKWXVTSHBSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-93-6 |
Source
|
Record name | 3-bromo-5-fluoro-4-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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